molecular formula C6H12O6 B118897 myo-Inositol-C-d6 CAS No. 68922-44-1

myo-Inositol-C-d6

Cat. No. B118897
CAS RN: 68922-44-1
M. Wt: 186.19 g/mol
InChI Key: CDAISMWEOUEBRE-MZWXYZOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myo-inositol-C-d6 is an isotopically labeled form of myo-inositol, which is a cyclohexane-hexol with six hydroxyl groups. It is a naturally occurring carbohydrate that is found in many foods, including fruits, vegetables, nuts, and grains. Myo-inositol-C-d6 has a variety of applications in scientific research and has been used to study the metabolism of carbohydrates, lipids, and proteins. It is also used to study the biochemical and physiological effects of various drugs and other compounds. In addition, it is used to study the effects of environmental pollutants on human health.

Scientific Research Applications

Modulator of Ovary Steroidogenesis

Myo-Inositol and its most relevant epimer D-chiro-inositol are both necessary to permit a faithful transduction of insulin and other molecular factors . This improves the complete breakdown of glucose through the citric acid cycle, especially in glucose-greedy tissues, such as the ovary . In particular, while D-chiro-inositol promotes androgen synthesis in the theca layer and down-regulates aromatase and estrogen expression in granulosa cells, myo-inositol strengthens aromatase and FSH receptor expression .

Role in Insulin Resistance

Myo-inositol and D-chiro-inositol are well-tolerated, effective alternative candidates to the classical insulin sensitizers . They are useful treatments in preventing and treating metabolic disorders such as insulin resistance .

Treatment for Polycystic Ovary Syndrome (PCOS)

Treatments including myo-inositol and its isomers have proven to be effective in the management and symptomatic relief of a number of diseases associated with the endocrine function of the ovary, namely polycystic ovarian syndrome .

Treatment for Gestational Diabetes Mellitus (GDM)

Myo-inositol and D-chiro-inositol supplementation has contributed to clinical approaches in ameliorating many gynecological and endocrinological diseases, including gestational diabetes mellitus .

Role in Male Fertility

Myo-inositol and D-chiro-inositol are also useful in treating male fertility disturbances, like sperm abnormalities .

Role in Tumor Reduction

Administration of myo-inositol decreases the multiplicity and size of surface tumors .

Mechanism of Action

Target of Action

Myo-Inositol-d6, also known as i-Inositol-d6 or myo-Inositol-C-d6, is a deuterated compound of myo-Inositol . Myo-Inositol is involved in cellular signaling and may stimulate tumor cell differentiation . It acts as a direct messenger of the insulin signaling and improves glucose tissue uptake . This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss .

Mode of Action

Myo-Inositol-d6 interacts with its targets to bring about changes in the body. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake . This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss .

Biochemical Pathways

Myo-Inositol-d6 is involved in several intracellular signaling pathways and physiological processes . It has been proven to modulate interleukin-6 (IL-6) levels in chronic inflammatory diseases and to possess endothelial protective properties . Moreover, myo-Inositol promotes the maturation of pulmonary surfactant phospholipids . Myo-Inositol and D-chiro-inositol are necessary for functions, such as signal transduction, metabolic flux, insulin signaling, regulation of ion-channel permeability, stress response, and embryo development .

Pharmacokinetics

The pharmacokinetics of Myo-Inositol-d6 involves its absorption, distribution, metabolism, and excretion (ADME). The highest myo-inositol concentration was observed in the first hour after oral administration in the serum of all tested rats . Then, the concentration began decreasing immediately after the maximal peak. The inositol concentration continued to decrease, but after 24 hours its level was still higher than before the administration .

Result of Action

The administration of Myo-Inositol-d6 can lead to various molecular and cellular effects. For instance, it has been found that the administration of Myo-Inositol decreases the multiplicity and size of surface tumors . It also plays a key role during phenotypic transitions and developmental phases .

Action Environment

The action, efficacy, and stability of Myo-Inositol-d6 can be influenced by various environmental factors. For example, increasing age, antibiotic use, sugar and refined carbohydrate intake, sodium deficiency, insulin resistance, and type 1 and type 2 diabetes all increase the need for myo-inositol . Furthermore, tissues highest in inositol, such as kidneys, brain, and blood cells, are typically no longer consumed by humans . Thus, from a dietary perspective, our intake of inositol is much lower compared with what humans would have consumed during Palaeolithic times .

properties

IUPAC Name

1,2,3,4,5,6-hexadeuteriocyclohexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H/i1D,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAISMWEOUEBRE-MZWXYZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])O)([2H])O)([2H])O)([2H])O)([2H])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486646
Record name (~2~H_6_)Cyclohexane-1,2,3,4,5,6-hexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

myo-Inositol-d6

CAS RN

68922-44-1
Record name (~2~H_6_)Cyclohexane-1,2,3,4,5,6-hexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
myo-Inositol-C-d6
Reactant of Route 2
myo-Inositol-C-d6
Reactant of Route 3
myo-Inositol-C-d6
Reactant of Route 4
myo-Inositol-C-d6
Reactant of Route 5
myo-Inositol-C-d6
Reactant of Route 6
myo-Inositol-C-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.